molecular formula C21H15ClN2OS2 B2766017 5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 378189-51-6

5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2766017
CAS No.: 378189-51-6
M. Wt: 410.93
InChI Key: FBJDTAYAOOJINO-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiophene ring, a thiazole ring, and various substituents such as a chloro group, a methylphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Coupling Reactions: The thiophene ring is often introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid with a halogenated thiophene.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as a lead compound in the development of new pharmaceuticals. Its thiazole and thiophene moieties are known for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Lacks the phenyl group at the 5-position of the thiazole ring.

    N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide: Lacks the chloro group.

Uniqueness

The presence of both the chloro group and the phenyl group at specific positions in 5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide imparts unique electronic and steric properties. These features can enhance its biological activity and make it a more potent compound compared to its analogs.

Properties

IUPAC Name

5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)27-21(23-18)24-20(25)16-11-12-17(22)26-16/h2-12H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJDTAYAOOJINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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